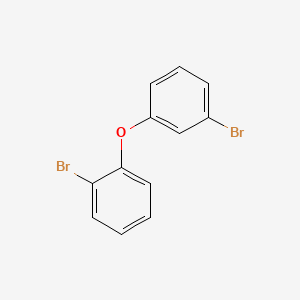

2,3'-Dibromodiphenyl ether

描述

Contextualizing Polybrominated Diphenyl Ethers as Environmental Contaminants

Polybrominated diphenyl ethers (PBDEs) are a group of organobromine compounds that have been widely used as flame retardants in a vast array of consumer and industrial products, including plastics, textiles, furniture foam, and electronics. wikipedia.orgwikipedia.org Their primary function is to inhibit or slow down the spread of fire, a property that led to their extensive production and use for several decades. chemicalbook.com

Structurally similar to polychlorinated biphenyls (PCBs), PBDEs are persistent organic pollutants (POPs). wikipedia.org A critical characteristic of PBDEs is that they are additive flame retardants, meaning they are physically mixed with the materials rather than chemically bound. nih.gov This allows them to leach out of products over time, leading to their release into the indoor and outdoor environment. nih.gov

Consequently, PBDEs have become ubiquitous environmental contaminants, detected in various matrices across the globe, including air, water, soil, sediments, and wildlife. wikipedia.orgchemicalbook.com Due to their lipophilic (fat-loving) nature, they bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain, leading to higher concentrations in apex predators. wikipedia.org Scientific monitoring has revealed an exponential increase in PBDE levels in both the environment and human tissues over the past few decades, with North America generally showing higher contamination levels than Europe. chemicalbook.com

The Role of Dibromodiphenyl Ether Congeners in Environmental Research

The term "Polybrominated Diphenyl Ethers" encompasses a large family of 209 possible distinct chemical structures, known as congeners. wikipedia.orgwikipedia.org Each congener is differentiated by the number and specific placement of bromine atoms on the two phenyl rings of the diphenyl ether molecule. wikipedia.org The dibromodiphenyl ether homolog group, which consists of congeners containing two bromine atoms, has 12 possible isomers. epa.gov

In environmental research, the focus often narrows to specific congeners or groups of congeners because their physical and chemical properties, environmental behavior, persistence, and potential for bioaccumulation can vary significantly. Lower-brominated congeners, such as the dibromodiphenyl ethers, are of particular scientific interest. wikipedia.org These less brominated forms tend to be more volatile and can bioaccumulate more efficiently than their more heavily brominated counterparts. wikipedia.org

Furthermore, a significant area of research involves the environmental transformation of these compounds. Highly brominated congeners, such as the widely used decabromodiphenyl ether (BDE-209), can undergo a process of debromination—the removal of bromine atoms—in the environment through processes like photolysis (breakdown by light). chemicalbook.com This degradation can lead to the formation of lower-brominated congeners, thereby contributing to the environmental load of these more bioaccumulative forms. chemicalbook.com The analysis of congener-specific patterns in environmental samples is a crucial tool for scientists to trace the sources, transport pathways, and fate of PBDE pollution.

Research Focus on 2,3'-Dibromodiphenyl Ether Isomer (BDE-7)

Within the group of dibromodiphenyl ethers, the specific isomer this compound, designated as BDE-7, serves as a subject of specialized scientific investigation. While not one of the most predominantly detected congeners in all environmental matrices, its study provides valuable insights into the behavior of lower-brominated PBDEs.

A notable example of research involving this isomer is the investigation into the atmospheric fate of PBDEs. In a study examining the atmospheric removal processes for this class of compounds, this compound (referred to as 2,4-dibromodiphenyl ether in the study, another common nomenclature) was used as a model compound for the dibromo congener group. The research explored its rate of direct photolysis in the gas phase, finding that the degradation followed first-order kinetics and that the rate of photolysis increased with the degree of bromination among the congeners studied.

The synthesis of specific congeners like BDE-7 is crucial for their use as analytical standards and for conducting toxicological and environmental fate studies. The Ullmann condensation is a classical chemical reaction used for the synthesis of diaryl ethers, which can be adapted for producing specific PBDE congeners. This method typically involves the copper-catalyzed reaction between a phenol and an aryl halide.

While environmental monitoring often focuses on the most abundant congeners like BDE-47 and BDE-99, the detection and study of minor congeners like BDE-7 are important for building a complete picture of PBDE contamination and transformation processes in the environment.

Data Tables

Physicochemical Properties of this compound (BDE-7)

| Property | Value |

| Chemical Formula | C₁₂H₈Br₂O |

| Molecular Weight | 328.00 g/mol |

| CAS Number | 147217-72-9 |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Vapor Pressure | Not available |

| Water Solubility | Not available |

| Log Kₒw (Octanol-Water Partition Coefficient) | Not available |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-(3-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODQTPRKFHOLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=CC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879851 | |

| Record name | BDE-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147217-72-9 | |

| Record name | 2,3'-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3'-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17U26ZWT64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of Dibromodiphenyl Ethers

Global and Regional Environmental Detection in Abiotic Matrices

Polybrominated diphenyl ethers are recognized as persistent organic pollutants (POPs) and are found globally, even in remote regions, due to their low volatility and high resistance to degradation. nih.gov They are known to be widespread in various environmental compartments, including air, water, soil, and sediment. ospar.orghnu.edu.cn

Presence in Air, Soil, and Sediment Compartments

2,3'-Dibromodiphenyl ether, as part of the broader category of PBDEs, has been detected in various abiotic environmental matrices. PBDEs are known to accumulate in indoor air and house dust, which can then be transported into the wider environment. wa.gov Once in the environment, these hydrophobic chemicals have a strong tendency to bind to organic matter in soils and sediments. mun.ca

Studies have confirmed the presence of various PBDE congeners in air, soil, and sediment samples. accustandard.comhilarispublisher.com For instance, research on atmospheric fine particles (PM2.5) has been developed to detect a range of PBDEs, indicating their presence in the air we breathe. hilarispublisher.com While specific concentration data for this compound is not always reported individually, the methods developed are capable of identifying it among the 209 possible PBDE congeners. epa.gov The United States Environmental Protection Agency (EPA) has established methods for the determination of BDE congeners, including this compound, in water, soil, and sediment. epa.gov The persistence of PBDEs in soil is a significant concern, with studies showing that some congeners are highly resistant to degradation under both aerobic and anaerobic conditions. diva-portal.org

Table 1: Detection of Dibromodiphenyl Ether Congeners in Environmental Compartments

| Environmental Compartment | General Findings on PBDEs | Specific Mention of Dibromodiphenyl Ethers |

|---|---|---|

| Air | Detected in atmospheric fine particles (PM2.5) and indoor air. wa.govhilarispublisher.com Long-range atmospheric transport contributes to their global distribution. nih.gov | Analytical methods are capable of detecting various dibromodiphenyl ether congeners. mdpi.com |

| Soil | PBDEs bind strongly to organic matter in soil, leading to their accumulation. mun.ca They are considered persistent in soil environments. diva-portal.org | Studies on microbial degradation have included dibromodiphenyl ether. inchem.org |

| Sediment | High concentrations of PBDEs are often found in sediments due to their hydrophobicity. ospar.orgpops.int | A Japanese environmental survey in 1984 did not detect p,p'-dibromodiphenyl ether in 27 sediment samples, with detection limits ranging from 0.05 to 13 µg/kg dry weight. inchem.org |

Spatial Variability and Concentration Gradients

The distribution of PBDEs in the environment is not uniform, showing significant spatial variability. ospar.org Concentrations are generally higher in urban and industrialized areas, particularly near manufacturing facilities, wastewater discharge points, and electronic waste recycling plants. pops.int This creates concentration gradients, with levels decreasing in more remote locations. nih.gov

For example, a study in Japan in 1984 did not detect p,p'-dibromodiphenyl ether in 27 water samples, with a determination limit of 0.01-0.03 µ g/litre , or in 27 sediment samples, with determination limits of 0.05-13 µg/kg dry weight. inchem.org This suggests that in that specific region and time, the concentrations were below the detection capabilities. However, the global production and use of PBDEs increased significantly in the following years, leading to their ubiquitous presence today. inchem.orgacs.org The long-range transport of these compounds means they can be found in remote areas like the Arctic, far from their original sources. nih.govpops.int

Biotic Accumulation and Distribution in Ecosystems

The properties of this compound and other PBDEs lead to their accumulation in living organisms. ospar.org These compounds are lipophilic, meaning they tend to accumulate in the fatty tissues of organisms. wa.gov

Bioaccumulation in Aquatic and Terrestrial Biota

PBDEs have been detected in a wide range of biota, including fish, birds, marine mammals, and even humans. wa.govacs.org The process of bioaccumulation occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost. Studies have shown that PBDEs bioaccumulate in both aquatic and terrestrial food chains. mun.ca

Research on the earthworm Eisenia fetida demonstrated high bioaccumulation of certain PBDEs from soil. diva-portal.org In aquatic environments, fish have been a key focus of monitoring programs for PBDE contamination. canada.ca While specific studies focusing solely on the bioaccumulation of this compound are limited, the general principles of PBDE bioaccumulation apply. The degree of bromination can influence the bioaccumulation potential, with some studies suggesting that lower-brominated congeners are more readily bioaccumulated. epa.gov

Table 2: Evidence of PBDE Bioaccumulation in Biota

| Organism Type | Key Findings | Relevant PBDE Congeners Mentioned |

|---|---|---|

| Aquatic Organisms (e.g., Fish) | PBDEs accumulate in fish tissues. canada.ca Some congeners are found to be strongly bioaccumulative. researchgate.net | BDE-47, BDE-99, BDE-153, BDE-209. researchgate.net |

| Terrestrial Organisms (e.g., Earthworms) | High bioaccumulation of some PBDEs from soil has been observed. diva-portal.org | BDE-47, BDE-99, BDE-153. diva-portal.org |

| Birds | PBDEs have been detected in birds. acs.org | General PBDEs. acs.org |

| Marine Mammals | PBDEs are found in marine mammals. acs.org | General PBDEs. acs.org |

Biomagnification within Food Webs

Biomagnification is the process by which the concentration of a contaminant increases in the tissues of organisms at successively higher levels in a food chain. PBDEs, due to their persistence and lipophilicity, are known to biomagnify. ospar.orgmun.ca This means that predators can accumulate higher concentrations of these compounds than their prey.

Formation Mechanisms and Sources of Dibromodiphenyl Ethers in the Environment

Pathways of Formation from Higher Brominated Diphenyl Ethers

Lower brominated diphenyl ethers, including 2,3'-Dibromodiphenyl ether, are often not the primary congeners in commercial flame retardant mixtures. Instead, they can be formed in the environment through the degradation of higher brominated diphenyl ethers, such as Decabromodiphenyl ether (DecaBDE), which was a major commercial product. nih.govwikipedia.org The transformation of these larger molecules into smaller, and in some cases more bioavailable, congeners is a significant environmental concern. wikipedia.org

One of the primary transformation pathways for higher brominated diphenyl ethers in the environment is photolytic debromination. This process involves the removal of bromine atoms from the diphenyl ether structure upon exposure to sunlight. nih.gov

DecaBDE (BDE-209), a compound extensively used in a variety of products, has been shown to be susceptible to photolytic degradation. nih.govnih.gov Studies have demonstrated that under the influence of natural and artificial sunlight, DecaBDE can break down to form a range of less brominated congeners, from nona- to tetra-brominated diphenyl ethers. nih.gov This sequential dehalogenation occurs as the carbon-bromine bonds are broken by ultraviolet (UV) radiation. nih.gov

The rate of photolytic debromination is influenced by the surrounding medium. For instance, the half-life of DecaBDE is significantly shorter in toluene (B28343) (less than 15 minutes) compared to natural matrices like sand, sediment, and soil (ranging from 40 to 200 hours). nih.gov The specific pattern of debromination, meaning which bromine atoms are removed, can also be influenced by the position of the bromine atom on the phenyl ring, with debromination reported to occur preferentially at the para, meta, and ortho positions in that order. nih.gov While the formation of a wide array of lower brominated PBDEs through this process is well-documented, the specific yield of this compound from the photolysis of higher brominated congeners is not extensively detailed in the reviewed literature. However, the general mechanism confirms that higher brominated ethers are a source of lower brominated ones in the environment. nih.gov

Table 1: Half-lives of DecaBDE under Photolytic Conditions in Various Matrices

| Matrix | Half-life |

| Toluene | < 15 minutes |

| Silica (B1680970) Gel | < 15 minutes |

| Sand | 40 - 200 hours |

| Sediment | 40 - 200 hours |

| Soil | 40 - 200 hours |

Pyrolysis, or thermal decomposition in the absence of oxygen, is another significant pathway for the transformation of PBDEs. This process is particularly relevant in the context of waste incineration and accidental fires involving materials treated with brominated flame retardants. cdu.edu.au

During pyrolysis, higher brominated diphenyl ethers can degrade and form a variety of products. Research on the thermal decomposition of BFRs indicates that these processes can lead to the formation of polybrominated dibenzofurans (PBDFs), which are structurally similar to and can be more toxic than the parent PBDEs. cdu.edu.au The temperature at which decomposition occurs can be influenced by the polymer matrix in which the PBDE is embedded. For example, pure PBDEs typically decompose to form dioxins at temperatures above 600°C, but in the presence of a polystyrene matrix, this can occur at lower temperatures (350°C - 400°C). researchgate.net

The pyrolytic degradation of PBDEs is a complex process involving the breaking of chemical bonds and the rearrangement of molecular structures. cdu.edu.au While the formation of various brominated and polycyclic aromatic compounds is known to occur, the specific formation of this compound as a direct product of the pyrolysis of higher brominated congeners is not well-documented in the available scientific literature. The focus of many studies has been on the formation of the more toxic PBDFs. cdu.edu.au

Release Mechanisms into Environmental Compartments

The introduction of this compound and other PBDEs into the environment is a direct consequence of their use in commercial products and their subsequent management as waste. Because PBDEs are additive flame retardants, they are physically mixed with the polymer matrix rather than being chemically bound, which makes them more susceptible to leaching and release over the product's lifetime and after disposal. columbia.eduepa.govepa.gov

PBDEs have been incorporated into a vast array of consumer and industrial products to meet fire safety standards. These include electronics, furniture, textiles, building materials, and plastics. columbia.eduwa.gov Throughout the service life of these products, PBDEs can be released into the surrounding environment, primarily through volatilization and the abrasion of particles, leading to their presence in indoor air and dust. wa.gov

The disposal of PBDE-containing products represents a major and ongoing source of environmental contamination. wa.gov When these products reach the end of their useful life, they are typically discarded in landfills or sent for recycling. In both scenarios, there is a potential for the release of PBDEs. Landfilling of products containing these flame retardants can lead to the contamination of soil and leachate. industrialchemicals.gov.au

Industrial facilities involved in the manufacturing of PBDEs or their incorporation into products have historically been a source of these compounds to the environment. oaepublish.com Effluents from these industrial sites could contain PBDEs, leading to the contamination of nearby water bodies. oaepublish.com

Waste management practices, particularly the handling of electronic waste (e-waste) and the incineration of municipal solid waste, are significant pathways for the release of PBDEs. researchgate.net E-waste is a major reservoir of PBDEs, and dismantling and recycling operations can lead to the occupational exposure of workers and the release of these compounds into the local environment. nih.gov

Wastewater treatment plants (WWTPs) also play a role in the environmental distribution of PBDEs. These facilities receive wastewater from domestic and industrial sources, which can contain PBDEs leached from products. While WWTPs can remove a portion of PBDEs from wastewater, the compounds can partition to sewage sludge. bohrium.com The disposal of this sludge, for example, through land application, can then introduce these contaminants into terrestrial ecosystems. environment-agency.gov.uk Furthermore, treated effluent discharged from WWTPs can be a source of PBDEs to aquatic environments. bohrium.com Studies have detected various PBDE congeners in landfill leachate, with concentrations of total PBDEs reported to range from less than 1 ng/L to as high as 133,000 ng/L. researchgate.netresearchgate.net

Environmental Fate and Transformation of Dibromodiphenyl Ethers

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds. For 2,3'-Dibromodiphenyl ether, the primary abiotic pathways considered are photodegradation (breakdown by light) and chemical reduction.

Photodegradation Kinetics and Product Identification

Photodegradation, or photolysis, is a major transformation pathway for many PBDEs, particularly higher brominated congeners, when exposed to sunlight. nih.govresearchgate.net The process typically involves a stepwise reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether structure. nih.gov

While specific experimental data on the photodegradation kinetics of this compound are not prominently available in the reviewed scientific literature, general principles observed for other PBDEs can provide context. The rate of photodegradation is significantly influenced by the surrounding medium. Studies on various PBDE congeners have shown that the reaction rate is dependent on the solvent, with rates in tetrahydrofuran (B95107) (THF) being 2-3 times higher than in a methanol (B129727)/water solution. nih.gov The reaction rate in pure methanol is approximately 1.7 times faster than in a methanol/water mixture, suggesting that the solvent's ability to act as a hydrogen donor influences the degradation speed. nih.govmdpi.com

Environmental factors such as the presence of humic substances can also affect photochemical reactions, though detailed studies on this aspect for this compound are limited.

The primary pathway for the photolytic degradation of PBDEs is reductive debromination, leading to the formation of lower-brominated congeners. nih.gov For instance, the photolysis of decabromodiphenyl ether results in a consecutive debromination, producing a range of products from nona- to hexabrominated PBDEs. nih.gov While specific photoproducts for this compound have not been detailed in the reviewed literature, the expected pathway would involve the formation of monobromodiphenyl ethers and subsequently, the fully debrominated diphenyl ether.

In some cases, the photolysis of PBDEs can also lead to the formation of polybrominated dibenzofurans (PBDFs) or hydroxylated products, though these pathways are highly dependent on the specific congener and environmental conditions. nih.gov For example, studies on hydroxylated PBDEs have identified ether bond cleavage and the formation of dihydroxylated photoproducts as possible transformation routes. researchgate.net

Biotransformation and Biodegradation Processes

Biotransformation in Higher Organisms

The biotransformation of polybrominated diphenyl ethers (PBDEs) in higher organisms is a critical area of research for understanding their potential toxicity and bioaccumulation. While extensive studies exist for many PBDE congeners, specific research on the biotransformation of this compound in higher organisms is notably limited in publicly available scientific literature. Therefore, the following sections are based on the established metabolic pathways for other PBDEs, particularly other dibromodiphenyl ethers, to infer the likely biotransformation of this compound.

The metabolism of PBDEs in higher organisms primarily proceeds through two main pathways: debromination and hydroxylation. These processes are generally mediated by the cytochrome P450 (CYP) enzyme system.

Debromination involves the removal of one or more bromine atoms from the diphenyl ether structure. This can lead to the formation of lower-brominated congeners. For this compound, reductive debromination would result in the formation of monobromodiphenyl ethers. The specific monobrominated metabolite formed would depend on which bromine atom is removed.

Hydroxylation is the addition of a hydroxyl (-OH) group to the aromatic rings of the PBDE molecule. This process increases the water solubility of the compound, facilitating its excretion. Hydroxylation can occur on either of the phenyl rings of this compound. The position of hydroxylation is influenced by the existing bromine substitution pattern. For other dibromodiphenyl ether congeners, such as 2,4-dibromodiphenyl ether, the formation of hydroxylated metabolites like 3'-hydroxy-2,4-dibromodiphenyl ether has been observed, suggesting that hydroxylation can occur on the phenyl ring containing a single bromine atom. amchro.comcdc.govjst.go.jp

It is also possible for both debromination and hydroxylation to occur, leading to the formation of hydroxylated monobromodiphenyl ethers.

Potential Metabolites of this compound

| Metabolite Type | Potential Metabolite | Formation Pathway |

|---|---|---|

| Debromination | 2-Bromodiphenyl ether | Removal of the bromine atom at the 3' position |

| Debromination | 3-Bromodiphenyl ether | Removal of the bromine atom at the 2 position |

| Hydroxylation | Monohydroxy-2,3'-dibromodiphenyl ether | Addition of a hydroxyl group to one of the phenyl rings |

| Debromination & Hydroxylation | Hydroxy-monobromodiphenyl ether | Removal of a bromine atom and addition of a hydroxyl group |

The metabolic pathways for PBDEs are primarily centered in the liver, where a high concentration of CYP enzymes is found. However, biotransformation can also occur in other tissues.

Metabolic Pathways

The biotransformation of this compound is expected to follow the general metabolic pathways established for other PBDEs:

Phase I Metabolism: This phase involves the initial modification of the parent compound, primarily through oxidation (hydroxylation) and reduction (debromination) reactions catalyzed by CYP enzymes. Specific isozymes, such as those from the CYP2B and CYP3A families, have been implicated in the metabolism of other PBDEs.

Phase II Metabolism: Following Phase I, the newly introduced hydroxyl groups on the metabolites can be conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663). This process, known as glucuronidation or sulfation, further increases the water solubility of the metabolites, making them easier to excrete from the body, typically in urine or feces.

Tissue-Specific Biotransformation

While the liver is the primary site of metabolism for xenobiotics like PBDEs, other tissues can also contribute to their biotransformation. The distribution of the parent compound and its metabolites to various tissues is influenced by their lipophilicity (affinity for fats). PBDEs are lipophilic and tend to accumulate in fatty tissues.

Liver: As the main metabolic organ, the liver is expected to have the highest capacity for both debromination and hydroxylation of this compound.

Adipose Tissue: Due to its lipophilic nature, this compound is likely to be stored in adipose tissue. While metabolic activity in adipose tissue is generally lower than in the liver, some biotransformation may occur.

Other Tissues: Depending on blood flow and tissue composition, this compound and its metabolites may be distributed to other tissues such as the brain, muscle, and kidneys. The extent of biotransformation in these tissues is generally considered to be minor compared to the liver.

Summary of Inferred Metabolic Pathways and Tissue Involvement for this compound

| Metabolic Process | Primary Enzymes | Primary Tissue Location | Potential Outcome |

|---|---|---|---|

| Debromination | Cytochrome P450 (CYP) enzymes | Liver | Formation of monobromodiphenyl ethers |

| Hydroxylation | Cytochrome P450 (CYP) enzymes | Liver | Formation of monohydroxy-dibromodiphenyl ethers |

| Conjugation (Glucuronidation/Sulfation) | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Liver | Increased water solubility of hydroxylated metabolites for excretion |

| Distribution and Accumulation | Not applicable | Adipose tissue, Liver, Blood | Storage of the parent compound and lipophilic metabolites |

Note: The information presented in this table is based on general knowledge of PBDE metabolism and is not derived from specific studies on this compound.

Advanced Analytical Methodologies for Dibromodiphenyl Ether Research

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of PBDE analysis, enabling the separation of individual congeners from complex mixtures. The choice of chromatographic technique and detector is critical for achieving the required sensitivity and selectivity.

Gas chromatography with an electron capture detector (GC-ECD) is a well-established technique for the analysis of halogenated compounds like PBDEs. The ECD is highly sensitive to electronegative compounds, making it suitable for detecting trace levels of brominated ethers. However, the ECD's response to all electronegative compounds can lead to interferences from other halogenated substances, phthalates, and various oxygenated, nitrogenous, sulfur-containing, and phosphorus-containing organic compounds. epa.gov

For reliable identification, confirmation on a second column with a dissimilar stationary phase or by using a different detector is often necessary. epa.gov The performance of the method is typically monitored using surrogate standards, such as 2,4-dichlorodiphenyl ether and 2,3,4-trichlorodiphenyl ether. epa.gov

Gas chromatography coupled with mass spectrometry (GC-MS) offers greater selectivity and confirmatory power compared to GC-ECD. thermofisher.com High-resolution gas chromatography combined with high-resolution mass spectrometry (HRGC/HRMS) is considered the gold standard for the determination of PBDE congeners in various matrices, including water, soil, sediment, and tissue. well-labs.comepa.gov

In HRGC/HRMS methods, such as EPA Method 1614, the analytes are separated by the GC and then detected by a high-resolution mass spectrometer. well-labs.comepa.gov Identification is achieved by comparing the GC retention time and the ion-abundance ratio of two exact m/zs with those of an authentic standard. well-labs.com Quantification can be performed using either isotope dilution or internal standard techniques. well-labs.com For instance, ¹³C-labeled 4,4'-dibromodiphenyl ether has been used as an internal standard for quantification purposes. nist.gov

The major challenges in PBDE analysis include achieving sufficient sensitivity and selectivity in complex matrices, resolving critical isomer pairs, and preventing the degradation of higher brominated congeners during analysis. thermofisher.com Triple quadrupole GC-MS/MS systems operating in selected reaction monitoring (SRM) mode have become popular due to their high selectivity and sensitivity, which help to reduce interferences and detect ultra-trace levels of these compounds. thermofisher.com

Table 1: Selected PBDE Congeners and their Chemical Information

| Compound Name | CAS Number | Molecular Formula |

| 2,3'-Dibromodiphenyl ether | Not available | C₁₂H₈Br₂O |

| 4,4'-Dibromodiphenyl ether | 2050-47-7 | C₁₂H₈Br₂O |

| 2,2',4-Tribromodiphenyl ether | 147217-75-2 | C₁₂H₇Br₃O |

| 2,4,4'-Tribromodiphenyl ether | 41318-75-6 | C₁₂H₇Br₃O |

| 2,2',4,4'-Tetrabromodiphenyl ether | 5436-43-1 | C₁₂H₆Br₄O |

| 2,2',3,4,4'-Pentabromodiphenyl ether | 182346-21-0 | C₁₂H₅Br₅O |

| 2,2',4,4',5-Pentabromodiphenyl ether | 32534-81-9 | C₁₂H₅Br₅O |

| 2,2',4,4',6-Pentabromodiphenyl ether | 189084-64-8 | C₁₂H₅Br₅O |

| This table is for illustrative purposes and includes other PBDEs for context. |

Comprehensive two-dimensional gas chromatography (GCxGC) provides significantly enhanced separation power compared to single-column GC, making it a valuable tool for analyzing complex mixtures of PBDEs. lcms.cz This technique employs two columns with different stationary phases, and the "cryo-focusing" effect of thermal modulation increases the detectability of analytes. lcms.cz

GCxGC coupled with a micro-electron capture detector (GCxGC-µECD) or a time-of-flight mass spectrometer (GCxGC-TOFMS) has been successfully used for the separation of numerous PBDE congeners. nih.govresearchgate.net Studies have shown that GCxGC can effectively separate PBDEs from other brominated flame retardants and identify decomposition products of higher brominated congeners that form during the GC run. nih.gov For example, a DB-1x007-65HT column combination was found to be highly suitable for separating a large number of BDE congeners with minimal decomposition. nih.gov GCxGC-TOFMS offers the advantage of acquiring full mass range spectra, which is beneficial for identifying both target and non-target emerging brominated flame retardants. lcms.cz

Sample Preparation and Clean-up Strategies for Environmental Matrices

Effective sample preparation is a critical prerequisite for the successful analysis of 2,3'-DBDE and other PBDEs in environmental samples. The goal is to extract the target analytes from the sample matrix and remove interfering substances that could compromise the chromatographic analysis.

A variety of extraction techniques are employed for different sample matrices.

Soxhlet Extraction: This is a traditional and widely used method for extracting PBDEs from solid samples like sediment and biota. researchgate.netthermofisher.com It typically involves extracting the sample with a solvent or a mixture of solvents, such as hexane/acetone or toluene (B28343), for an extended period. researchgate.netthermofisher.com For tissue samples, the homogenized sample is often mixed with anhydrous sodium sulfate (B86663) before extraction with a solvent like methylene (B1212753) chloride. epa.gov

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE uses elevated temperatures and pressures to extract analytes more efficiently and with less solvent than traditional methods. researchgate.net

Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE): These are emerging techniques that offer potential advantages over traditional methods, such as reduced extraction times and solvent consumption. mun.ca

Table 2: Comparison of Extraction Techniques for PBDEs

| Technique | Advantages | Disadvantages |

| Soxhlet Extraction | Well-established, robust | Long extraction times, large solvent consumption |

| Pressurized Liquid Extraction (PLE/ASE) | Faster, less solvent used | Requires specialized equipment |

| Ultrasonic-Assisted Extraction (UAE) | Faster than Soxhlet | Efficiency can be matrix-dependent |

| Microwave-Assisted Extraction (MAE) | Rapid heating, faster extraction | Requires microwave-transparent vessels |

| Supercritical Fluid Extraction (SFE) | Uses environmentally friendly solvents (e.g., CO₂) | Can have lower efficiency for some analytes |

After extraction, the sample extracts often contain co-extracted interfering compounds that must be removed before instrumental analysis.

Column Chromatography: This is a common clean-up technique. Alumina, silica (B1680970) gel, and Florisil are frequently used as adsorbents to separate PBDEs from interfering compounds. well-labs.comepa.govresearchgate.net The extract is passed through a column packed with the adsorbent, and different fractions are collected.

Gel Permeation Chromatography (GPC): GPC is used to remove high-molecular-weight interferences, such as lipids, from biological samples. researchgate.net

Acid/Base Back-Extraction: This technique involves partitioning the extract with sulfuric acid and/or a basic solution to remove certain types of interferences. well-labs.comepa.gov

Methanol (B129727) Digestion: In some synthesis processes, methanol digestion is used to purify the crude reaction product. The product is suspended in methanol, refluxed, and then cooled to recover the purified solid by filtration. google.com

The choice and combination of these clean-up steps depend on the complexity of the sample matrix and the analytical method being used. For instance, very clean extracts are required for analysis by GC-ECD to avoid interferences. researchgate.net

Isotope Dilution and Quality Assurance/Quality Control in Analysis

The accurate and reliable quantification of this compound and other polybrominated diphenyl ethers (PBDEs) in environmental and biological matrices presents significant analytical challenges. These challenges stem from the complexity of the sample matrices, the low concentrations at which these compounds are often found, and the potential for contamination during analysis. researchgate.netthermofisher.com To address these issues, advanced analytical methodologies rely heavily on isotope dilution techniques coupled with stringent quality assurance and quality control (QA/QC) protocols. nih.govosti.govresearchgate.net

Isotope dilution mass spectrometry (IDMS) is the gold standard for the quantitative analysis of PBDEs. epa.gov This technique involves "spiking" a sample with a known amount of a stable, isotopically labeled analog of the target analyte before any extraction or cleanup steps. epa.govcore.ac.uk For PBDEs, carbon-13 (¹³C) labeled standards are commonly used. accustandard.comdspsystems.eunih.gov These labeled standards are chemically identical to their native counterparts and exhibit the same behavior during extraction, cleanup, and chromatographic separation. nih.gov Because the mass spectrometer can differentiate between the native analyte and the heavier labeled standard, any loss of analyte during sample processing can be precisely corrected for. nih.gov This approach effectively compensates for matrix-related signal suppression or enhancement, instrumental fluctuations, and variations in recovery, leading to highly accurate and precise measurements. nih.gov

While ¹³C-labeled standards are preferred, their cost can be a factor. accustandard.com As an alternative, some methods utilize fluorinated analogs of PBDEs as internal standards, which are cost-efficient and suitable for various detection methods, including gas chromatography with electron capture detection (GC-ECD). chiron.no

A comprehensive QA/QC program is fundamental to ensuring the reliability and defensibility of analytical data for PBDEs. researchgate.netnih.gov Such programs are mandatory for the credible determination of environmental pollutants at trace levels and typically account for a significant portion of the total analytical effort. nih.govosti.gov Key components of a robust QA/QC strategy for the analysis of compounds like this compound include:

Method Blanks (MB): An analyte-free matrix is processed and analyzed in the same manner as the field samples. ca.gov This is crucial for monitoring for potential laboratory-based contamination, which is a known issue in BFR analysis. researchgate.netca.gov

Internal Standards: As detailed above, isotopically labeled standards are added to every sample, blank, and standard to allow for quantification using the isotope dilution method. epa.gov In the analysis of PBDEs in cod liver oil, for instance, ¹³C-labeled 4,4'-dibromodiphenyl ether (BDE 15) has been used as an internal standard for quantification. nist.govnist.gov

Surrogate Standards: These are compounds that are chemically similar to the target analytes but not expected to be found in the samples. They are added to all samples, blanks, and standards before extraction to monitor the performance and efficiency of the entire analytical method for each sample. epa.gov

Laboratory Control Samples (LCS): A clean reference matrix is spiked with a known concentration of the target analytes and processed alongside the environmental samples. The recovery of the analytes is measured to assess the accuracy and performance of the method. ca.gov A Laboratory Control Sample Duplicate (LCSD) is often analyzed to assess method precision. ca.gov

Certified Reference Materials (CRMs): When available, CRMs are analyzed to provide the best assessment of a method's accuracy. osti.gov These materials, such as fish tissue or sediment, have certified concentration values for specific PBDE congeners. nih.govresearchgate.net Analysis of CRMs helps to validate the entire analytical procedure, from extraction to final measurement. osti.gov

Interlaboratory Comparison Studies: Participation in these studies, where multiple laboratories analyze the same sample, helps to assess the comparability and reliability of results across different analytical facilities. researchgate.net

The following tables provide examples of standards used in PBDE analysis and typical quality control acceptance criteria.

Table 1: Examples of Internal and Surrogate Standards in PBDE Analysis

| Standard Type | Compound Name | IUPAC No. | Application Notes |

|---|---|---|---|

| Internal Standard | ¹³C₁₂-4,4'-Dibromodiphenyl ether | ¹³C-BDE-15 | Used for quantification of dibromo- to heptabromo-BDEs via isotope dilution. core.ac.uknist.gov |

| Internal Standard | ¹³C₁₂-2,2',4,4',5-Pentabromodiphenyl ether | ¹³C-BDE-99 | Used for quantification of PBDEs. nist.govnist.gov |

| Internal Standard | ¹³C₁₂-Decabromodiphenyl ether | ¹³C-BDE-209 | Specific internal standard for the quantification of BDE-209. osti.govcore.ac.uk |

| Surrogate Standard | 2,4-Dichlorodiphenyl ether | N/A | Recommended surrogate for monitoring method performance in haloether analysis. epa.gov |

| Surrogate Standard | 2,3,4-Trichlorodiphenyl ether | N/A | Recommended surrogate for monitoring method performance in haloether analysis. epa.gov |

Table 2: Example Quality Control Acceptance Criteria for PBDE Analysis (based on EPA Method 1614A)

| QC Parameter | Analyte/Standard | Acceptance Criteria | Purpose |

|---|---|---|---|

| Method Blank | All target analytes | Below Minimum Level (ML) of quantitation | Assesses laboratory contamination. ca.gov |

| Labeled Standard Recovery | All ¹³C-labeled standards | 25-150% | Verifies the efficiency of the sample preparation and analysis process for each sample. epa.gov |

| Laboratory Control Sample (LCS) | Native PBDE congeners | 50-150% Recovery | Monitors the accuracy and performance of the analytical method. ca.gov |

| Continuing Calibration Verification (CCV) | All target analytes | Within 20% of true value | Ensures the instrument's calibration remains stable throughout the analytical run. |

Table 3: Example Results for Certified Reference Material ERM-CE102 (Fish Tissue)

| PBDE Congener | Certified Value (ng/kg wet weight) | Interlaboratory Study Results (ng/kg wet weight) | Relative Standard Deviation (RSD) among Labs |

|---|---|---|---|

| BDE-28 | 1.15 ± 0.12 | 1.17 | 11% |

| BDE-47 | 25.0 ± 1.2 | 25.5 | 8% |

| BDE-99 | 4.90 ± 0.37 | 4.99 | 9% |

| BDE-100 | 6.84 ± 0.47 | 6.94 | 8% |

| BDE-153 | 1.98 ± 0.13 | 2.02 | 9% |

| BDE-154 | 0.81 ± 0.08 | 0.83 | 11% |

Data sourced from a study on the characterization of new certified reference materials. nih.gov

The rigorous application of isotope dilution and a multi-faceted quality assurance program are indispensable for generating the high-quality, reliable data needed for the assessment of this compound in research and environmental monitoring. nih.govresearchgate.net

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation / IUPAC No. |

|---|---|

| This compound | BDE-6 |

| 4,4'-Dibromodiphenyl ether | BDE-15 |

| 2,4,4'-Tribromodiphenyl ether | BDE-28 |

| 2,2',4,4'-Tetrabromodiphenyl ether | BDE-47 |

| 2,2',4,4',5-Pentabromodiphenyl ether | BDE-99 |

| 2,2',4,4',6-Pentabromodiphenyl ether | BDE-100 |

| 2,2',4,4',5,5'-Hexabromodiphenyl ether | BDE-153 |

| 2,2',4,4',5,6'-Hexabromodiphenyl ether | BDE-154 |

| Decabromodiphenyl ether | BDE-209 |

| Carbon-13 | ¹³C |

| 2,4-Dichlorodiphenyl ether | |

| 2,3,4-Trichlorodiphenyl ether |

Theoretical and Computational Investigations of Dibromodiphenyl Ethers

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the fundamental properties of dibromodiphenyl ethers at the atomic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization

DFT methods are widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For PBDEs, including 2,3'-dibromodiphenyl ether, the B3LYP hybrid functional is a commonly used method for these calculations. mdpi.comresearchgate.netnih.gov Through geometry optimization, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. mdpi.comnih.govysu.am These calculations have shown that the addition of bromine atoms to the diphenyl ether structure significantly influences its geometry, particularly the dihedral angles between the two phenyl rings. researchgate.netnih.gov

For instance, studies on various PBDE congeners have successfully used DFT to predict their equilibrium structures in both neutral and anionic forms. nih.govmdpi.com The process involves finding the lowest energy geometry by iteratively calculating the wave function and energy of an initial structure and then searching for new geometries with lower energy. wisdomlib.org

Basis Set Selection and Computational Reliability for Structural Parameters

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. For PBDEs, the selection of an appropriate basis set is crucial for obtaining reliable structural parameters. nih.gov

Studies have compared different basis sets to determine their suitability for calculating bond lengths in PBDEs. nih.gov The all-electron basis set 6-311+G(d), which includes diffuse and polarization functions, has been shown to be more suitable for calculating bond lengths in PBDEs compared to effective core potential basis sets like SDD. nih.gov While both methods can yield results close to experimental data, the all-electron approach generally provides more accurate C-O and C-Br bond lengths. nih.gov However, it has been noted that calculated C-Br bond lengths may have lower accuracy than C-O bond lengths, potentially due to the relativistic effects of the heavy bromine atom. nih.gov

The reliability of these computational methods is often validated by comparing the calculated structural parameters with available experimental data from techniques like X-ray crystallography. mdpi.com For many PBDEs, a good agreement between calculated and observed data has been found, with root mean square errors for bond lengths being relatively low. mdpi.comresearchgate.net For example, the B3LYP/6-311+G(d) method has demonstrated good performance with RMSEs of 0.0268 for C-Br bonds and 0.0161 for C-O bonds. mdpi.comresearchgate.net

Table 1: Comparison of Basis Sets for Bond Length Calculations in PBDEs

| Basis Set | Advantages | Disadvantages | Suitability for PBDEs |

| 6-311+G(d) | All-electron basis set, includes diffuse and polarization functions. nih.gov | May not fully account for relativistic effects of bromine. nih.gov | More suitable for bond length calculations. nih.gov |

| SDD | Effective core potential, accounts for inner electrons of heavy atoms. nih.gov | Less accurate for bond length calculations compared to all-electron basis sets. nih.gov | Not as suitable for bond length calculations. nih.gov |

| genecp | Mixed basis set, can include relativistic effects for bromine. nih.gov | May not significantly improve calculational accuracy. nih.gov | Used to account for relativistic effects. nih.gov |

This table summarizes the general advantages and disadvantages of different basis sets used in DFT calculations for polybrominated diphenyl ethers (PBDEs).

Prediction of Chemical Reactivity and Transformation Pathways

Computational chemistry plays a vital role in predicting how dibromodiphenyl ethers might react and degrade in the environment. By examining their electronic properties and modeling reaction mechanisms, scientists can anticipate their transformation pathways.

Energetic and Electronic Properties Related to Debromination

The debromination process, or the removal of bromine atoms, is a key degradation pathway for PBDEs. Computational studies investigate the energetic and electronic properties of these molecules to understand their susceptibility to debromination. Parameters such as bond dissociation energies (BDEs), lowest unoccupied molecular orbital (LUMO) energies, and electron affinities are crucial in these investigations. mdpi.commdpi.comubbcluj.ro

DFT calculations have been used to determine the C-Br and C-O bond dissociation energies in various PBDEs. ubbcluj.ro Studies have shown that the M06 meta-hybrid functional, in conjunction with a correlation-consistent basis set like cc-pVDZ, provides a good balance between accuracy and computational cost for calculating these BDEs. ubbcluj.ro It has been observed that as the number of bromine substituents decreases, the BDEs for both C-O and C-Br bonds tend to increase. ubbcluj.ro

Furthermore, the LUMO energy and electron affinity are strongly correlated with the reductive debromination rates of PBDEs. mdpi.com A lower LUMO energy indicates a greater ability of the molecule to accept an electron, which is the initial step in electron-induced reductive debromination. mdpi.commdpi.com This electron transfer mechanism is supported by the linear relationship found between the adiabatic electron affinities and the experimental rate constants for debromination. mdpi.com

Computational Modeling of Degradation Mechanisms (e.g., Electron-Induced Reductive Debromination)

Computational models are instrumental in elucidating the step-by-step mechanisms of PBDE degradation. One of the most studied pathways is electron-induced reductive debromination. In this process, the PBDE molecule captures an electron, forming an unstable anion radical. mdpi.comnih.gov This addition of an electron weakens the C-Br bonds, leading to the cleavage of one of these bonds and the release of a bromide ion. mdpi.comnih.gov

Theoretical studies have shown that upon electron capture, specific C-Br bonds in the anionic PBDE elongate significantly, indicating the preferential site for cleavage. mdpi.com For instance, in 2,3,4-tribromodiphenyl ether, the debromination preference is predicted to be meta-Br > ortho-Br > para-Br. nih.gov The presence of a solvent is also found to significantly facilitate the reductive debromination process by stabilizing the reaction intermediates. nih.gov

By calculating the potential energy surfaces and reaction profiles, researchers can map out the entire degradation pathway, including the identification of transition states and intermediate products. mdpi.com These computational insights are crucial for understanding the environmental fate of this compound and other PBDEs.

Table 2: Key Parameters in Predicting Debromination of PBDEs

| Parameter | Significance in Debromination |

| Bond Dissociation Energy (BDE) | Lower C-Br BDE indicates a weaker bond, more susceptible to cleavage. ubbcluj.ro |

| LUMO Energy | Lower LUMO energy facilitates electron capture, initiating reductive debromination. mdpi.commdpi.com |

| Electron Affinity | Higher electron affinity correlates with a faster rate of reductive debromination. mdpi.commdpi.com |

| C-Br Bond Elongation (in anion) | Indicates the preferential site for bromine atom cleavage. mdpi.com |

This table highlights key computational parameters and their role in predicting the debromination of polybrominated diphenyl ethers (PBDEs).

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For PBDEs, these models are used to predict various environmentally relevant parameters for the large number of congeners for which experimental data is lacking. nih.govresearchgate.netdoi.org

These models are built by establishing a mathematical relationship between calculated molecular descriptors and an observed property. nih.govresearchgate.net Molecular descriptors can include constitutional, topological, geometrical, and electronic parameters. For PBDEs, descriptors derived from electrostatic potential, such as V(s,max), V(s,min), and molecular volume (Vmc), have been successfully used to develop QSPR models for properties like gas-chromatographic relative retention time, n-octanol/air partition coefficient, and vapor pressure. nih.govdoi.org

While QSPR models for physicochemical properties have shown good predictive capabilities, developing robust QSAR models for biological activities, such as Ah receptor binding affinity, has been more challenging. nih.gov This is attributed to the complexity of the biological interactions and the limitations of the descriptor sets in fully capturing the steric characteristics of the molecules. nih.gov Nevertheless, QSAR/QSPR modeling remains a valuable and cost-effective approach for screening and prioritizing PBDEs for further experimental investigation. researchgate.netnih.gov

Predicting Environmental Partitioning Behavior (e.g., Soil Adsorption Capacity)

Computational modeling serves as a vital tool for understanding the environmental fate of this compound (2,3'-BDE). mun.ca These in silico methods allow for the prediction of how this compound partitions between different environmental compartments, such as air, water, and soil. ethz.ch A key parameter in this prediction is the organic carbon-water (B12546825) partition coefficient (Koc), which indicates the tendency of a chemical to be adsorbed by soil and sediment. mun.ca

For polybrominated diphenyl ethers (PBDEs) in general, as the degree of bromination increases, the Koc value also tends to increase. This suggests that more heavily brominated congeners are less mobile and more likely to adsorb to organic matter in soil. mun.ca The behavior of these compounds in soil is governed by adsorption processes, including chemisorption and physisorption, which are influenced by mechanisms like ion-exchange, charge transfers, and hydrophobic effects. mun.ca

These models consider various parameters, including chemical properties and environmental transfer processes, to simulate the fate of the contaminant. ethz.ch By understanding the soil adsorption capacity through such computational predictions, more effective remediation strategies can be developed for environments contaminated with 2,3'-BDE and other PBDEs. mun.ca

Interactive Data Table: Physicochemical Properties and Partition Coefficients of Selected Dibromodiphenyl Ethers

| BDE Congener | Chemical Name | Log Koc |

| BDE-6 | This compound | 4.743 mun.ca |

| BDE-7 | 2,4-Dibromodiphenyl ether | 4.738 mun.ca |

| BDE-8 | 2,4'-Dibromodiphenyl ether | 4.590 mun.ca |

| BDE-9 | 2,5-Dibromodiphenyl ether | 4.879 mun.ca |

| BDE-10 | 2,6-Dibromodiphenyl ether | 4.633 mun.ca |

| BDE-11 | 3,3'-Dibromodiphenyl ether | 4.363 mun.ca |

| BDE-12 | 3,4-Dibromodiphenyl ether | 4.878 mun.ca |

| BDE-13 | 3,4'-Dibromodiphenyl ether | 4.735 mun.ca |

| BDE-15 | 4,4'-Dibromodiphenyl ether | 4.735 mun.ca |

In Silico Approaches for Biotransformation Mechanism Prediction

Computational methods are increasingly utilized to predict the biotransformation of xenobiotics like this compound. These in silico approaches can be broadly categorized as ligand-based and structure-based methods. nih.gov Ligand-based methods derive structure-activity relationships from known metabolic data, while structure-based methods focus on the interactions between the compound and metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov

For PBDEs, biotransformation often involves oxidative metabolism, including hydroxylation and debromination, catalyzed by CYP enzymes. nih.gov In silico models can predict the sites of metabolism (SOMs) on a molecule, which are the specific atoms or bonds where metabolic reactions are most likely to occur. nih.govacs.org These predictions can be based on factors like the reactivity of atoms, often calculated using quantum chemical methods, and their accessibility within the enzyme's active site. nih.gov

While specific in silico studies on the biotransformation of this compound were not detailed in the search results, the general principles applied to other PBDEs are relevant. For example, studies on BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) have shown that CYP2B6 is a major enzyme responsible for its oxidative metabolism. nih.gov Computational models can simulate the docking of 2,3'-BDE into the active site of various CYP isoforms to predict which enzymes are most likely to metabolize it and the potential metabolites that would be formed. nih.gov

Furthermore, computational tools can generate metabolic maps by applying a library of known biotransformation reactions to the structure of 2,3'-BDE. nih.gov This can help in elucidating potential metabolic pathways, including the formation of hydroxylated and debrominated products. researchgate.net Predicting these biotransformation mechanisms is crucial for understanding the potential for bioaccumulation, persistence, and the formation of potentially more toxic metabolites.

Interactive Data Table: Overview of In Silico Methods for Metabolism Prediction

| Method Type | Approach | Application to this compound Prediction |

| Ligand-Based | Quantitative Structure-Activity Relationship (QSAR) | Deriving relationships between the structure of 2,3'-BDE and its metabolic rate or pathway based on data from similar PBDEs. nih.gov |

| Data Mining | Identifying common metabolic transformations for PBDEs from large databases to predict likely metabolites of 2,3'-BDE. nih.gov | |

| Structure-Based | Protein-Ligand Docking | Simulating the binding of 2,3'-BDE to the active sites of various Cytochrome P450 enzymes to predict which isoforms are likely to metabolize it. nih.gov |

| Molecular Dynamics (MD) Simulations | Modeling the dynamic interactions between 2,3'-BDE and a metabolizing enzyme over time to understand the mechanism of biotransformation. nih.gov | |

| Reactivity-Focused Techniques | Calculating the reactivity of different atoms in the 2,3'-BDE molecule to predict the most likely sites of metabolism. nih.gov |

Ecological Research and Environmental Dynamics of Dibromodiphenyl Ethers

Environmental Persistence and Transport Dynamics

The environmental fate of a PBDE congener is governed by its physicochemical properties, which are influenced by the number and position of bromine atoms. Lower-brominated congeners, including dibromodiphenyl ethers, are generally more volatile and less prone to rapid degradation than their highly-brominated counterparts, which influences their transport and persistence. epa.govresearchgate.net

The potential for a chemical to undergo long-range environmental transport (LRT) is a key factor in its global distribution. For PBDEs, LRT is largely dependent on a congener's persistence in the atmosphere and its partitioning between the gas and particle phases. nilu.no Lower-brominated congeners are considered more likely to experience long-range transport compared to highly brominated congeners. researchgate.net

Modeling and observational studies have shown that less brominated PBDEs, due to their higher volatility and greater persistence in the atmosphere, can travel significant distances from their sources. researchgate.neteuropa.euenvironment-agency.gov.uk This has led to their detection in remote environments such as the Arctic, far from industrial and urban centers. environment-agency.gov.ukacs.org Chemicals that are persistent and can be transported over long distances are of particular concern, as they can contaminate pristine ecosystems. nih.gov The transport of these compounds often occurs through atmospheric pathways, where they can be carried on air currents before being deposited via wet or dry deposition. environment-agency.gov.uk

| Property | Characteristic for Lower-Brominated PBDEs | Influence on LRTP |

|---|---|---|

| Volatility (Vapor Pressure) | Relatively High | Increases tendency to enter and remain in the atmospheric gas phase, facilitating transport. |

| Atmospheric Half-Life | Longer than highly-brominated congeners | Allows the compound to persist long enough to be transported over great distances. europa.eu |

| Gas/Particle Partitioning | Predominantly in gas phase, but some sorption to particles | Gas-phase transport is efficient for long distances; particle-bound transport can lead to deposition. |

| Water Solubility | Low | Reduces removal from the atmosphere by wet deposition (rain), increasing travel distance. |

The distribution of 2,3'-Dibromodiphenyl ether in the environment is dictated by its partitioning behavior between air, water, soil, and sediment. As with other PBDEs, this is largely driven by its high lipophilicity (fat-loving nature) and hydrophobicity (water-repelling nature). nih.gov Key indicators of this behavior are the octanol-water partition coefficient (Kow) and the octanol-air partition coefficient (Koa).

Due to their high Kow values, PBDEs have a strong tendency to adsorb to organic matter in soil and sediment, making these compartments significant environmental sinks. researchgate.netenvironment-agency.gov.uk Higher brominated congeners tend to bind more strongly to soil and sediment particles than lower brominated ones. epa.gov Conversely, the relatively higher volatility of lower-brominated congeners means they will partition more readily into the atmosphere compared to heavier congeners. nih.govnasa.gov For less brominated congeners, the percentage that is particle-bound in the atmosphere is relatively low, whereas heavier congeners are more associated with atmospheric particles. nasa.gov

Fugacity-based models are often used to predict the environmental distribution of these chemicals. nih.gov These models indicate that while sediments and soils are the ultimate sinks for most PBDEs, the atmosphere plays a crucial role as a transport medium, especially for congeners like this compound. nih.gov

| Environmental Compartment | Affinity | Governing Property | Rationale |

|---|---|---|---|

| Air | Moderate | Vapor Pressure, Koa | Higher volatility compared to heavier congeners allows for significant presence in the atmosphere, facilitating transport. nasa.gov |

| Water | Low | Water Solubility, Kow | Very low water solubility limits dissolved-phase concentrations. nih.gov |

| Soil | High | Kow, Organic Carbon Content | Strongly adsorbs to organic matter in soil, leading to accumulation. epa.gov |

| Sediment | Very High | Kow, Hydrophobicity | Considered a primary sink where PBDEs accumulate over time due to particle settling from the water column. environment-agency.gov.uknih.gov |

Trophic Transfer and Bioavailability in Ecosystems

A significant ecological concern regarding PBDEs is their ability to enter food webs and accumulate in living organisms. Bioavailability, the extent to which a chemical can be taken up by an organism, is generally higher for lower-brominated PBDEs than for highly-brominated congeners like BDE-209. pops.int

Once in an ecosystem, this compound is expected to bioaccumulate, with concentrations increasing in an organism over time. Furthermore, it is subject to biomagnification, where its concentration increases at successively higher levels in the food web. mdpi.com This is because PBDEs are stored in fatty tissues and are not easily metabolized or excreted, leading to their transfer from prey to predator. nih.gov

Studies have calculated Trophic Magnification Factors (TMFs) for various PBDE congeners to quantify their biomagnification potential. TMFs greater than one indicate that a substance biomagnifies in the food web. nih.gov Research has shown that several lower- to mid-brominated congeners, such as BDE-47, BDE-99, and BDE-100, have TMFs significantly greater than one, confirming their tendency to biomagnify. nih.govnih.gov While specific TMF data for this compound are scarce, its physicochemical properties suggest it would also be subject to trophic transfer and biomagnification. nih.gov The primary route of exposure for aquatic organisms is often through the diet. pops.int

Environmental Risk Assessment Frameworks for Polybrominated Diphenyl Ethers

Environmental risk assessment for PBDEs is a structured process to evaluate the potential harm they pose to ecosystems and human health. nih.gov These frameworks are essential for informing regulatory decisions, such as those under the Stockholm Convention on Persistent Organic Pollutants, which has listed several commercial PBDE mixtures for restriction or elimination. nih.gov

The assessment process for PBDEs typically involves several key steps:

Hazard Identification: This step involves identifying the potential adverse effects of PBDEs. For lower-brominated congeners, concerns include neurodevelopmental toxicity and endocrine disruption. nih.govindustrialchemicals.gov.au

Exposure Assessment: This involves measuring or modeling the concentrations of PBDEs in various environmental media (air, water, soil, food) to estimate the level of exposure for ecosystems and human populations. nih.gov

Dose-Response Assessment: This step determines the relationship between the dose of a PBDE congener and the incidence of adverse effects, often using data from toxicological studies on laboratory animals. researchgate.net

Risk Characterization: The information from the previous steps is integrated to estimate the probability and magnitude of adverse effects occurring under actual exposure conditions. industrialchemicals.gov.au This is often done by calculating a Hazard Index (HI) or Margin of Exposure (MOE), where the estimated exposure is compared to a health-based guidance value or reference dose. nih.govindustrialchemicals.gov.au

A key challenge in the risk assessment of PBDEs is that exposure occurs to a mixture of congeners, not just a single chemical. nih.gov Therefore, risk assessment frameworks are moving towards evaluating the cumulative risk from combined exposures to multiple PBDEs. nih.govresearchgate.net The European Food Safety Authority (EFSA), for example, has recommended a combined risk assessment for multiple congeners. researchgate.net These frameworks aim to reduce PBDE concentrations in the environment to the lowest possible levels to protect ecological and human health. publications.gc.ca

Research Gaps and Future Directions in Dibromodiphenyl Ether Studies

Elucidation of Undiscovered Biotransformation Pathways

A significant knowledge gap exists regarding the biotransformation of 2,3'-Dibromodiphenyl ether. There is a lack of direct experimental studies on its metabolic fate in any organism. While the biotransformation of PBDEs, in general, has been investigated, the specific pathways and products for many individual congeners, including this compound, are yet to be determined.

Generally, PBDEs can undergo biotransformation through various reactions, including hydroxylation, debromination, and cleavage of the ether bond. For instance, studies on other dibromodiphenyl ether congeners, such as 4,4'-dibromodiphenyl ether (BDE-15), have shown that they can be metabolized into hydroxylated and debrominated products. researchgate.netresearchgate.net In crucian carp, BDE-15 was found to be transformed into mono-OH-BDE-15, di-OH-BDE-15, and bromophenol. researchgate.net Microbial degradation of dibromodiphenyl ethers has also been observed. For example, Sphingomonas sp. strain SS33 was found to transform 4,4'-dibromodiphenyl ether into 4-bromophenol (B116583) and 4-bromocatechol. nih.govresearchgate.net

Future research should prioritize in vitro and in vivo studies to identify the specific metabolites of this compound. Investigating its metabolism in different species, including microorganisms, aquatic life, and mammals, would be crucial to understanding its potential for bioaccumulation, persistence, and toxicity. Identifying the enzymes responsible for its transformation, such as cytochrome P450 monooxygenases, would further clarify its metabolic fate. nih.gov

Advanced Computational Modeling for Complex Environmental Interactions

Computational modeling offers a valuable tool to predict the environmental behavior of chemicals for which experimental data is scarce. In the case of this compound, there is a dearth of empirical data on its environmental fate and transport. However, some computational work has been done on related compounds.

A key parameter in environmental modeling is the organic carbon-water (B12546825) partition coefficient (Koc), which indicates the tendency of a chemical to sorb to soil and sediment. A thesis by Cantwell (2020) calculated a log Koc value of 4.743 for this compound (identified as BDE-6). mun.ca This relatively high value suggests that, like other PBDEs, this compound is likely to partition to organic matter in soil and sediment, reducing its mobility in water. mun.ca

Advanced computational models, such as multimedia fugacity models, can use such physicochemical properties to simulate the distribution and fate of a compound in different environmental compartments (air, water, soil, and biota). ethz.ch For other PBDEs, these models have been used to predict their long-range transport potential and persistence. ethz.ch

Future research should focus on developing and validating comprehensive computational models specifically for this compound. This would involve:

Quantum chemical calculations: To predict reaction pathways and degradation rates. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models: To estimate toxicity and other biological activities. mun.ca

Multimedia environmental fate models: To simulate its behavior and distribution in various ecosystems. ethz.ch

These models would help in assessing its potential environmental risks and guiding future experimental studies.

| Compound Name | BDE Number | Log Koc |

| This compound | 6 | 4.743 |

| 2,4-Dibromodiphenyl ether | 7 | 4.738 |

| 2,4'-Dibromodiphenyl ether | 8 | 4.590 |

| 2,5-Dibromodiphenyl ether | 9 | 4.879 |

| 2,6-Dibromodiphenyl ether | 10 | 4.633 |

| 3,3'-Dibromodiphenyl ether | 11 | 4.363 |

| 3,4-Dibromodiphenyl ether | 12 | 4.623 |

| 4,4'-Dibromodiphenyl ether | 15 | 4.14 |

Source: mun.ca

Development of Novel Remediation Strategies Based on Transformation Mechanisms

Effective remediation strategies for this compound are contingent on a thorough understanding of its transformation mechanisms, which, as noted, are largely unknown. Research on the remediation of PBDEs in general offers potential avenues for exploration.

Several remediation techniques have been investigated for PBDE-contaminated environments, including:

Bioremediation: Utilizing microorganisms that can degrade PBDEs. nih.govasm.org Studies have shown that some bacteria can reductively debrominate higher brominated PBDEs to lower brominated congeners. berkeley.edufrontiersin.org The aerobic degradation of some dibromodiphenyl ethers has also been reported. flemingcollege.ca

Phytoremediation: Using plants to remove or degrade contaminants.

Chemical Remediation: Employing chemical processes like advanced oxidation processes (AOPs) and reductive debromination using zero-valent metals. dioxin20xx.org For example, the photo-Fenton process has been shown to degrade 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). dioxin20xx.org

Photodegradation: Utilizing light to break down the compounds. inchem.org Photodegradation of BDE-47 in surfactant solutions has been shown to produce less brominated congeners. nih.gov

Future development of remediation strategies for this compound should be based on its specific transformation pathways. Once its biotransformation and chemical degradation products are identified, remediation techniques can be tailored to enhance these degradation routes. For instance, if specific microbial strains are found to effectively degrade this congener, bioaugmentation could be a viable strategy. Similarly, if it is susceptible to photodegradation, light-based remediation technologies could be developed.

Comprehensive Assessment of Environmental Levels in Undersampled Regions

There is a severe lack of data on the environmental concentrations of this compound in any region, let alone in undersampled areas. While numerous studies have monitored the levels of major PBDE congeners in various environmental matrices, lower-concentration congeners like this compound are often not included in the analysis or are below the limit of detection.

Some studies have reported the presence of dibromodiphenyl ethers in general. For instance, p,p'-dibromodiphenyl ether was not detected in sediment samples in Japan in a 1984 survey. inchem.org However, a study in Taiwan detected 2,4-dibromodiphenyl ether in the indoor air of a computer classroom. bioline.org.br The lack of specific data for the 2,3'- isomer makes it impossible to assess its environmental prevalence and potential for human exposure.

A critical future direction is the development of sensitive analytical methods for the detection and quantification of this compound in various environmental samples, including air, water, soil, sediment, and biota. pops.int Following this, comprehensive monitoring programs should be initiated to determine its concentration in different geographical regions, with a particular focus on areas with potential sources of PBDE contamination, such as electronic waste recycling sites. This data is essential for understanding its environmental distribution and for conducting accurate risk assessments.

Integrated Approaches for Understanding Polybrominated Diphenyl Ether Congener Dynamics

Understanding the dynamics of this compound requires an integrated approach that considers its role within the broader context of PBDE congener mixtures. This involves:

Source Apportionment: Identifying the sources that may release this compound, whether from commercial products or as a transformation product of other PBDEs.

Transformation Studies: Investigating how the presence of other PBDE congeners and environmental factors influences the degradation and transformation of this compound.

Mixture Toxicity: Assessing the combined toxicological effects of this compound in environmentally relevant mixtures with other PBDEs and their metabolites.

Future research should move beyond single-congener studies to investigate the complex dynamics of PBDE mixtures. This will provide a more realistic understanding of the environmental risks posed by these compounds and inform more effective management and remediation strategies.

常见问题

Q. What are the primary analytical methods for detecting 2,3'-dibromodiphenyl ether in environmental samples?

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used method for detecting this compound. Isotope dilution techniques, such as using [¹³C]-labeled internal standards (e.g., [¹³C₁₂]-diphenyl ether), improve accuracy by correcting for matrix effects and recovery losses . For aqueous samples, solid-phase extraction (SPE) with C18 or activated carbon adsorbents is recommended, achieving recovery rates of 81–92% for dibrominated congeners at concentrations as low as 0.002 g·L⁻¹ . Validation should follow protocols like EPA Method 1614, which specifies quality control for multi-phase environmental matrices .

Q. How does this compound differ structurally and toxicologically from other PBDE congeners?